(S)-Ethyl 3-aminobutanoate hydrochloride is a chiral compound characterized by its molecular formula and a molecular weight of approximately 167.63 g/mol. It is a white crystalline solid formed by the reaction of (S)-ethyl 3-aminobutanoate with hydrochloric acid, leading to its classification as a hydrochloride salt . This compound is notable for its single stereocenter, which imparts unique properties to its enantiomeric forms, specifically (S)- and (R)-ethyl 3-aminobutanoate hydrochloride, influencing their interactions in biological systems and
(S)-Ethyl 3-aminobutanoate hydrochloride, also known as Ethyl (3S)-3-aminobutanoate hydrochloride and Ethyl 3-aminobutyric acid ethyl ester hydrochloride, is a chemical compound used in organic synthesis as a cyclization agent for the formation of esters [].
The primary chemical reaction involving (S)-ethyl 3-aminobutanoate hydrochloride is its formation from (S)-ethyl 3-aminobutanoate and hydrochloric acid. This reaction can be represented as:
In organic synthesis, (S)-ethyl 3-aminobutanoate hydrochloride serves as a reagent for cyclization reactions, promoting regioselective formation of specific isomers. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis, where the creation of chirality in products is desired.
(S)-Ethyl 3-aminobutanoate hydrochloride exhibits significant biological activity due to its structural similarity to gamma-Aminobutyric acid, a major inhibitory neurotransmitter in the central nervous system. Research has indicated that this compound can interact with various neurotransmitter receptors and enzymes involved in GABAergic signaling pathways, providing insights into neurological functions and potential therapeutic applications for disorders such as epilepsy and anxiety .
The synthesis of (S)-ethyl 3-aminobutanoate hydrochloride typically involves the following steps:
This method allows for the production of the compound with high purity and selectivity towards the desired stereoisomer .
(S)-Ethyl 3-aminobutanoate hydrochloride finds applications in several fields:
Studies have shown that (S)-ethyl 3-aminobutanoate hydrochloride interacts with various receptors and enzymes linked to neurotransmitter systems. Its structural similarity to gamma-Aminobutyric acid allows it to modulate GABA receptor activity, influencing neuronal excitability and synaptic transmission. This interaction profile highlights its potential as a therapeutic agent or research tool in pharmacology .
Several compounds share structural similarities with (S)-ethyl 3-aminobutanoate hydrochloride. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
(R)-Ethyl 3-aminobutanoate hydrochloride | 146293-15-4 | Enantiomer of (S)-ethyl 3-aminobutanoate | Different biological activity due to stereochemistry |
Ethyl 3-aminobutyrate | 5303-65-1 | Similar structure without the hydrochloride | Used primarily in organic synthesis |
Dimethyl 3-aminopentanedioate hydrochloride | 77313-10-1 | Contains an additional carbon chain | Broader application scope in synthetic chemistry |
Ethyl aminoacetate | Not listed | Contains an amino group adjacent to an ester | Different reactivity patterns in organic synthesis |
(S)-Ethyl 3-aminobutanoate hydrochloride stands out due to its specific interaction with GABA receptors and its role as a chiral auxiliary in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to other similar compounds .